molecular formula C8H4ClF3N4O B3035375 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-ol CAS No. 320416-31-7

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-ol

Cat. No.: B3035375
CAS No.: 320416-31-7
M. Wt: 264.59 g/mol
InChI Key: IJYAXPZEHMBXDT-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-ol (CAS No. 320416-31-7) is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a hydroxyl group at position 3 and linked to a 3-chloro-5-(trifluoromethyl)pyridine moiety. Its molecular formula is C₈H₄ClF₃N₄O, with a molecular weight of 264.59 g/mol . Key properties include a predicted density of 1.76 g/cm³ and a pKa of 7.35, suggesting moderate acidity . The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, common traits in agrochemical and pharmaceutical intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N4O/c9-5-1-4(8(10,11)12)2-13-6(5)16-3-14-7(17)15-16/h1-3H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYAXPZEHMBXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=NC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001135911
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320416-31-7
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320416-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

This process can be carried out using various reagents and conditions, such as the use of transition metal-based catalysts like iron fluoride in vapor-phase reactions at high temperatures . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-ol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-ol is a chemical compound with the molecular formula C8H4ClF3N4OC_8H_4ClF_3N_4O and a molecular weight of 264.59 g/mol . It is also known by other names such as 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-one and 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-ol .

While the search results do not provide specific applications of this compound, they do offer some context regarding similar compounds and their uses, particularly trifluoromethyl-containing compounds.

Trifluoromethyl Compounds and Their Applications

  • Pharmaceuticals The inclusion of a trifluoromethyl group (CF3CF_3) can significantly influence a molecule's biological activity. For example, introducing a CF3CF_3 group at the para-position of a phenolic ring can increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake . Numerous reagents have been developed to introduce the CF3CF_3 group into organic compounds . Several FDA-approved drugs contain a trifluoromethyl group . Examples include:
    • Ubrogepant
    • Alpelisib
    • Pretomanid
    • Travoprost
  • Agrochemicals : Trifluoromethylpyridines are key compounds in the synthesis of various agrochemicals .

Related Compounds

  • 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carboxaldehyde: This compound, with the molecular formula C15H8ClF3N2OC_{15}H_8ClF_3N_2O and a molar mass of 324.68, has a melting point between 132 and 134°C .
  • 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonoyl chloride: This compound has a molecular weight of 345.12 g/mol and the molecular formula C10H5Cl2F3N2O2SC_{10}H_5Cl_2F_3N_2O_2S .
  • 3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone: This compound has the empirical formula C12H4Cl2F6N2OC_{12}H_4Cl_2F_6N_2O and a molecular weight of 377.07 .

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-ol C₈H₄ClF₃N₄O 3-hydroxyl, 1,2,4-triazole, 3-Cl-5-CF₃-pyridine Likely agrochemical/pharmaceutical (inferred from analogs)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid C₁₀H₅ClF₃N₃O₂ 4-carboxylic acid, 1,2,3-triazole, 4-Cl-phenyl Antitumor (NCI-H522 lung cancer cells, GP = 68.09%)
Haloxyfop-methyl ester C₁₆H₁₃ClF₃NO₄ Phenoxypropanoate ester, 3-Cl-5-CF₃-pyridine Herbicide (ACCase inhibitor)
1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-tetrazol-5-amine C₁₅H₁₂ClF₃N₆O Tetrazole, dimethylamine, 3-Cl-5-CF₃-pyridine Agrochemical intermediate (supplier data)
3-Chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine C₁₃H₅Cl₂F₆N₅S Sulfanyl bridge, dual trifluoromethyl groups Not specified (structural complexity suggests pesticidal use)

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in all listed compounds increases logP values, favoring penetration into biological membranes. The hydroxyl group in the target compound slightly reduces lipophilicity compared to methyl esters (e.g., haloxyfop) .
  • Acidity : The target compound’s pKa (7.35) is higher than that of carboxylic acid derivatives (e.g., ~2–4 for 1,2,3-triazole-4-carboxylic acid), affecting ionization under physiological conditions .

Industrial and Regulatory Context

  • In contrast, antitumor triazoles () require compliance with pharmaceutical safety standards (e.g., apoptosis induction in HepG2 and MCF-7 cells) .

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-ol is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

  • Molecular Formula : C11H7ClF3N3O
  • Molecular Weight : 295.65 g/mol
  • CAS Number : 1305711-84-5

Antifungal Activity

Research indicates that triazole compounds exhibit significant antifungal properties. For instance, derivatives of 1,2,4-triazole have shown potent activity against various fungi:

  • Mechanism of Action : Triazoles inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungal cell membranes.
  • Case Study : A study demonstrated that a related triazole compound had a minimum inhibitory concentration (MIC) of 0.0156 μg/mL against Candida albicans, significantly outperforming fluconazole .

Antibacterial Activity

Triazoles have also been evaluated for their antibacterial properties:

  • Spectrum of Activity : Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Research Findings : A recent investigation found that certain triazole derivatives exhibited MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of triazole compounds is another area of interest:

  • Mechanism : Triazoles can induce apoptosis in cancer cells and inhibit tumor growth.
  • Evidence : In vitro studies have shown that triazole derivatives can reduce cell viability in cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) with IC50 values indicating significant potency against these cells .

Anti-inflammatory Activity

Some studies suggest that triazoles may possess anti-inflammatory properties:

  • Action Mechanism : They may inhibit pro-inflammatory cytokines and modulate immune responses.
  • Findings : Research has indicated that certain triazole compounds can reduce inflammation markers in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR of triazoles is crucial for developing more effective compounds:

  • Key Features : The presence of electron-withdrawing groups (like trifluoromethyl) enhances biological activity. Modifications at specific positions on the triazole ring can significantly affect potency and selectivity against target organisms .

Data Table: Biological Activities Overview

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntifungalCandida albicans0.0156 μg/mL
AntibacterialStaphylococcus aureus0.125–8 μg/mL
AnticancerHT-29 (colon cancer)IC50 < 10 μM
Anti-inflammatoryIn vivo modelsReduced cytokines

Q & A

Q. What are the established synthetic routes for 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-ol, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions involving halogenated pyridine precursors. For example:

  • Copper-catalyzed cyclization : A method adapted from triazole-pyrazole hybrid synthesis () involves refluxing 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives with triazole precursors in THF/water (1:1) at 50°C for 16 hours, followed by column chromatography purification. Yield optimization may require adjusting catalyst loading (e.g., CuSO₄/Na₂SO₃ ratios) or solvent polarity.
  • Stepwise functionalization : As seen in haloxyfop synthesis (), intermediates like 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propionic acid can be generated first, followed by triazole ring formation.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 4.0–7.2 ppm for pyridine and triazole protons) resolve regiochemistry and confirm substituent positions ().
  • X-ray crystallography : Used to determine molecular conformation and hydrogen-bonding patterns, as demonstrated for related triazole derivatives ().
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 320.02) and fragmentation pathways.

Q. What physicochemical properties are critical for handling this compound in academic research?

  • Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and THF.
  • Stability : Hydrolytically sensitive due to the trifluoromethyl group; store under inert atmosphere at –20°C.
  • Melting point : Expected range 150–170°C (analogous triazoles in exhibit mp 278–279°C).

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound, and what factors contribute to variability?

  • Catalyst screening : Replace CuSO₄ with Pd-based catalysts (e.g., Pd(OAc)₂) for improved coupling efficiency ().
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation (). Contamination by dehalogenated byproducts (e.g., loss of Cl) is common; optimize purification via gradient elution in chromatography.

Q. How do researchers resolve contradictions in spectral data during structural analysis?

  • Case example : Discrepancies in ¹H NMR splitting patterns may arise from dynamic rotational isomerism. Variable-temperature NMR (e.g., –40°C to 25°C) can stabilize conformers for clearer interpretation ().
  • Cross-validation : Compare experimental data with computational predictions (DFT calculations for ¹³C chemical shifts).

Q. What strategies are used to design analogs of this compound for structure-activity relationship (SAR) studies?

  • Bioisosteric replacement : Substitute the trifluoromethyl group with –CF₂H or –OCF₃ to modulate lipophilicity ().
  • Heterocycle variation : Replace the triazole core with imidazole or tetrazole rings, as seen in fungicidal analogs ().

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • pH-dependent degradation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with UPLC-MS to identify degradation products. Acidic conditions may hydrolyze the triazole ring ().
  • Light sensitivity : UV-Vis spectroscopy reveals photodegradation pathways; use amber glassware for storage.

Q. What computational methods are employed to predict the compound’s reactivity or binding modes?

  • Molecular docking : Screen against fungal CYP51 (a target of related fluopyram derivatives; ) using AutoDock Vina.
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites for nucleophilic attack ().

Methodological Notes

  • Purity analysis : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (C, H, N, Cl) to confirm ≥95% purity.
  • Contradictory data : Cross-reference synthetic protocols in , and 14 to identify reagent-specific yield variations.
  • Safety : Use gloveboxes for air-sensitive steps; the chloro and trifluoromethyl groups may pose inhalation hazards.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-ol
Reactant of Route 2
Reactant of Route 2
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-ol

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